Fluorescein chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 231613. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

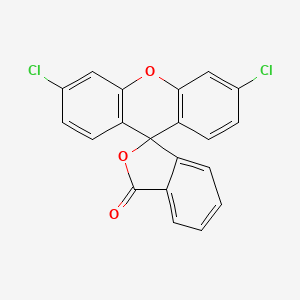

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3',6'-dichlorospiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H10Cl2O3/c21-11-5-7-15-17(9-11)24-18-10-12(22)6-8-16(18)20(15)14-4-2-1-3-13(14)19(23)25-20/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNBKJWCRFAZVLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)Cl)OC5=C3C=CC(=C5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H10Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060889 | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to light yellow crystalline powder; [Acros Organics MSDS] | |

| Record name | 3',6'-Dichlorofluoran | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11008 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

630-88-6 | |

| Record name | 3′,6′-Dichlorospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=630-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluorescein chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000630886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluorescein chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231613 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3',6'-dichlorospiro(phthalide-3,9'-xanthene) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.135 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Fluorescein chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2G5JV2XD4H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Fluorescein Acid Chloride

Executive Summary

Fluorescein and its derivatives are cornerstone fluorophores in biological research and diagnostics, prized for their brilliant green fluorescence and high quantum yield. The ability to covalently attach fluorescein to biomolecules is critical for its application as a tracer and label. This guide provides an in-depth exploration of the synthesis of a key reactive intermediate, fluorescein acid chloride. For the purposes of this technical guide, "fluorescein chloride" is interpreted as the highly reactive acid chloride derivative of 5(6)-carboxyfluorescein, a common precursor for creating stable amide linkages with proteins and other amine-containing molecules.

We will dissect the foundational synthesis of the fluorescein core via the von Baeyer condensation, a classic Friedel-Crafts acylation, and then detail the subsequent conversion to the target acid chloride. This document explains the underlying reaction mechanisms, provides detailed, field-tested protocols, and summarizes critical reaction parameters to empower researchers in the successful synthesis and application of this versatile fluorescent probe.

The Fluorescein Scaffold: A Foundation of Fluorescence

The journey to fluorescein acid chloride begins with the synthesis of the core fluorescein structure. The most established method is the acid-catalyzed condensation of phthalic anhydride with resorcinol, first reported by Adolf von Baeyer in 1871.[1][2] This reaction is a cornerstone of dye chemistry and proceeds via a Friedel-Crafts acylation mechanism.

Mechanism of Fluorescein Synthesis

The reaction is typically catalyzed by a Lewis acid, such as zinc chloride, or a strong protic acid like sulfuric acid or methanesulfonic acid.[1][][4] The catalyst plays a crucial role in activating the phthalic anhydride, rendering it a more potent electrophile for the subsequent aromatic substitution reactions with two equivalents of resorcinol.

The mechanism can be summarized in the following key steps:

-

Activation of Electrophile: The Lewis acid (e.g., ZnCl₂) coordinates with a carbonyl oxygen of phthalic anhydride, increasing the electrophilicity of the carbonyl carbon.

-

First Electrophilic Aromatic Substitution: An electron-rich resorcinol molecule attacks the activated carbonyl carbon. This is the rate-determining step.

-

Second Electrophilic Aromatic Substitution: The resulting intermediate contains a newly formed ketone, which is then activated by the catalyst for a second attack by another resorcinol molecule.

-

Intramolecular Cyclization (Lactonization): A final dehydration step results in the formation of the characteristic spirocyclic xanthene core of fluorescein.

References

A Senior Application Scientist's Guide to the Spectral Characteristics of Fluorescein in Aqueous Solution

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond a Simple Dye

Fluorescein is more than a vibrant green fluorophore; it is a foundational tool in biological and pharmaceutical sciences. Its utility in applications ranging from fluorescence microscopy and immunoassays to drug delivery monitoring stems from a unique and sensitive relationship between its chemical structure and its photophysical properties.[][2] This guide moves beyond a superficial overview to provide a deep, mechanistic understanding of fluorescein's spectral behavior in aqueous solutions. We will explore not just what it does, but why it does it, empowering you to design more robust experiments and interpret your data with greater confidence. The term "fluorescein chloride" is often a misnomer for its highly soluble salt, sodium fluorescein. This guide will focus on the behavior of the fluorescein molecule itself, as its ionic state in solution dictates its spectral characteristics.

The Heart of the Matter: Absorption and Emission

Fluorescence is a multi-stage process involving the absorption of a photon, a brief period in an excited electronic state, and the subsequent emission of a lower-energy photon. For fluorescein, this process is exceptionally efficient, but it is not static.

The Jablonski Diagram and Intrinsic Properties

At its core, fluorescein's ability to fluoresce is governed by its rigid, conjugated xanthene structure. This extensive system of alternating double and single bonds creates delocalized π-orbitals, allowing electrons to be easily promoted to higher energy levels by photons in the visible spectrum (specifically, blue light).

Upon absorbing a photon, a fluorescein molecule is elevated from its ground state (S₀) to an excited singlet state (S₁). It quickly loses a small amount of energy through non-radiative vibrational relaxation before returning to the ground state by emitting a photon. This energy loss ensures the emitted photon has a longer wavelength (lower energy) than the absorbed photon—a phenomenon known as the Stokes Shift .

The Dominant Species: The Fluorescein Dianion

Under neutral to basic conditions (pH > 8), fluorescein exists predominantly as a dianion, where both its carboxylic acid and phenol groups are deprotonated.[3][4] This is the most brilliantly fluorescent form of the molecule.[4][5][6] Its quinonoid structure allows for maximum electronic conjugation, resulting in strong absorption and emission in the visible range.[]

| Photophysical Parameter | Value | Significance & Causality |

| Peak Absorption (λabs) | ~490 nm[3][4][7][8] | This wavelength corresponds to the energy required to promote an electron to the first excited singlet state in the highly conjugated dianion. It aligns perfectly with the common 488 nm laser line. |

| Molar Extinction Coefficient (ε) | 70,000 - 80,000 M⁻¹cm⁻¹[7][9][10] | A high ε value indicates a high probability of absorbing a photon at the peak wavelength, contributing to its brightness. |

| Peak Emission (λem) | ~515 nm[3][8] | After excitation and vibrational relaxation, the molecule emits a green photon. The difference between λabs and λem is the Stokes Shift (~25 nm). |

| Fluorescence Quantum Yield (ΦF) | ~0.93 - 0.95 (in 0.1 M NaOH)[3][5][11][12] | This near-perfect value means that for every 100 photons absorbed, ~93-95 are emitted as fluorescence, making the dianion an exceptionally efficient fluorophore. |

The Critical Variable: pH-Dependent Equilibria

The most significant factor governing the spectral properties of fluorescein in water is pH.[][7] Fluorescein has multiple ionizable groups, leading to a complex, pH-dependent equilibrium between several prototropic forms, each with distinct spectral characteristics.[7][8] Understanding these equilibria is paramount for any quantitative application.

The key equilibria are governed by three pKa values:

-

pKa₁ ~2.1-2.3 : Carboxylic acid protonation (Cation ↔ Neutral)[7][13]

-

pKa₂ ~4.3 : First phenol protonation (Neutral ↔ Monoanion)[7][13]

-

pKa₃ ~6.4 : Second phenol protonation (Monoanion ↔ Dianion)[][7][8]

As the pH of the solution decreases from basic to acidic, the highly fluorescent dianion is sequentially protonated. This disrupts the conjugated π-electron system, causing a dramatic loss of fluorescence and a blue-shift in absorption.[4][5][6][7]

-

Dianion (Fl²⁻) : Dominant above pH 8. Peak absorption at ~490 nm, strong fluorescence.[3]

-

Monoanion (HFl⁻) : Dominant between pH ~4.5 and ~6.0. Absorption is blue-shifted (~453 nm) and weaker. Fluorescence is drastically reduced.[5][7]

-

Neutral (H₂Fl) : Dominant between pH ~2.5 and ~4.0. Exists as a mixture of non-fluorescent lactone and weakly absorbing quinoid/zwitterionic forms.[7][11]

-

Cation (H₃Fl⁺) : Dominant below pH 2. Essentially non-fluorescent.[5][7]

References

- 2. mdpi.com [mdpi.com]

- 3. static1.squarespace.com [static1.squarespace.com]

- 4. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. researchgate.net [researchgate.net]

- 7. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 8. Fluorescein *CAS 2321-07-5* | AAT Bioquest [aatbio.com]

- 9. What is the molar extinction coefficient of fluorescein? | AAT Bioquest [aatbio.com]

- 10. Extinction Coefficient [Fluorescein] | AAT Bioquest [aatbio.com]

- 11. d.docksci.com [d.docksci.com]

- 12. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fluorescence Spectra of Prototropic Forms of Fluorescein and Some Derivatives and Their Potential Use for Calibration-Free pH Sensing | MDPI [mdpi.com]

Fluorescein chloride molecular structure and chemical formula.

An In-Depth Technical Guide to Fluorescein Isothiocyanate (FITC): Structure, Properties, and Applications in Scientific Research

A Note on Terminology: Clarifying "Fluorescein Chloride"

In the realm of fluorescence microscopy and bioconjugation, precise terminology is paramount. While the term "this compound" is sometimes encountered, it is often a misnomer for the far more common and chemically distinct compound, Fluorescein Isothiocyanate (FITC) . This guide will focus on the properties and applications of FITC, the reactive derivative of fluorescein that is widely utilized for covalently labeling proteins and other biomolecules. It is probable that inquiries regarding "this compound" are in fact referring to FITC, due to its prevalence in the field.

Molecular Structure and Chemical Formula of Fluorescein Isothiocyanate (FITC)

Fluorescein isothiocyanate is a derivative of fluorescein, a synthetic organic compound that exhibits intense green fluorescence. The key feature of FITC is the presence of an isothiocyanate group (-N=C=S) which allows for its covalent attachment to primary and secondary amines, such as those found in the side chains of lysine residues in proteins.

The chemical formula for the most common isomer of FITC (Isomer I) is C₂₁H₁₁NO₅S .

Molecular Structure:

Caption: Molecular structure of Fluorescein Isothiocyanate (FITC) Isomer I.

Physicochemical and Spectroscopic Properties

The utility of FITC as a fluorescent probe is defined by its photophysical properties. These properties can be influenced by environmental factors such as pH, solvent polarity, and conjugation to a target molecule.

| Property | Value | Source |

| Chemical Formula | C₂₁H₁₁NO₅S | |

| Molar Mass | 389.38 g/mol | |

| Excitation Maximum (λex) | ~495 nm | |

| Emission Maximum (λem) | ~519 nm | |

| Molar Extinction Coefficient | ~75,000 M⁻¹cm⁻¹ at 495 nm | |

| Quantum Yield (Φ) | ~0.5-0.9 (protein-dependent) | |

| Appearance | Yellow to orange crystalline powder | |

| Solubility | Soluble in DMSO, DMF, and aqueous buffers at high pH |

Mechanism of Action and Applications in Research

The isothiocyanate group of FITC is electrophilic and reacts with nucleophilic primary and secondary amines on target molecules to form a stable thiourea linkage. This reaction is the basis for its widespread use in labeling proteins, antibodies, and other biomolecules.

Key Applications:

-

Immunofluorescence: FITC-conjugated antibodies are extensively used to visualize the localization of specific proteins in cells and tissues via fluorescence microscopy.

-

Flow Cytometry: Labeled cells can be identified and sorted based on their fluorescence intensity, allowing for quantitative analysis of cell populations.

-

Protein Labeling: FITC serves as a general-purpose fluorescent tag for proteins, enabling their detection and tracking in various biochemical and cellular assays.

Experimental Protocol: Antibody Labeling with FITC

The following is a generalized protocol for the covalent conjugation of FITC to an antibody. It is essential to optimize the molar ratio of dye to protein for each specific antibody to achieve the desired degree of labeling (DOL).

Materials:

-

Antibody solution (1-10 mg/mL in 0.1 M sodium bicarbonate buffer, pH 9.0)

-

FITC (1 mg/mL in anhydrous DMSO)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Phosphate-buffered saline (PBS), pH 7.4

Workflow:

Caption: Workflow for the conjugation of FITC to an antibody.

Step-by-Step Procedure:

-

Buffer Exchange: Ensure the antibody is in a primary amine-free buffer at an alkaline pH (e.g., 0.1 M sodium bicarbonate, pH 9.0) to facilitate the reaction.

-

FITC Addition: Slowly add the desired volume of FITC solution to the antibody solution while gently vortexing. The molar ratio of FITC to antibody typically ranges from 5:1 to 20:1.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature, protected from light.

-

Purification: Separate the FITC-conjugated antibody from unreacted, free FITC using a size-exclusion chromatography column equilibrated with PBS. The labeled antibody will elute in the void volume.

-

Characterization: Determine the concentration of the antibody and the concentration of FITC in the purified conjugate by measuring the absorbance at 280 nm and 495 nm, respectively. This allows for the calculation of the Degree of Labeling (DOL).

Trustworthiness and Self-Validating Systems

The reliability of experiments using FITC-conjugated molecules hinges on the quality of the conjugation and the accurate characterization of the final product. A self-validating protocol for FITC conjugation should include:

-

Spectroscopic Analysis: Confirmation of successful conjugation and calculation of the DOL are critical. An over-labeled protein may exhibit quenching of fluorescence and loss of biological activity, while an under-labeled protein will yield a poor signal.

-

Functional Assays: The biological activity of the labeled molecule (e.g., antigen binding for an antibody) should be assessed post-conjugation to ensure it has not been compromised.

-

Purity Assessment: Techniques such as SDS-PAGE can be used to confirm the integrity of the labeled protein.

By systematically evaluating these parameters, researchers can ensure the quality and reproducibility of their results.

A Technical Guide to the Photophysical Properties of Fluorescein and Its Derivatives: Quantum Yield and Molar Extinction Coefficient

Introduction

Fluorescein, a xanthene dye first synthesized in 1871, remains one of the most widely utilized fluorescent probes in biological research and drug development.[][2][3] Its enduring prevalence is a testament to its excellent photophysical properties, including a high molar extinction coefficient and fluorescence quantum yield, coupled with good water solubility.[][4] This guide provides an in-depth exploration of two critical parameters that define the performance of fluorescein and its derivatives: the fluorescence quantum yield (Φf) and the molar extinction coefficient (ε).

This document is designed for researchers, scientists, and drug development professionals who employ fluorescein-based probes and require a deep, practical understanding of their photophysical characteristics. We will delve into the theoretical underpinnings of these properties, the profound influence of environmental factors, and provide robust, field-proven methodologies for their accurate determination.

It is important to clarify a potential point of ambiguity regarding nomenclature. While the term "fluorescein chloride" might be encountered, it is not a standard designation for the parent fluorophore. Often, this may refer to a salt form or, more specifically, to derivatives such as dichlorofluorescein.[5] This guide will focus on the foundational photophysical properties of the core fluorescein structure and its most commonly employed derivatives, such as Fluorescein Isothiocyanate (FITC) and carboxyfluorescein, to provide the broadest and most practical utility.

Core Photophysical Principles: Understanding Quantum Yield and Extinction Coefficient

The utility of a fluorophore is fundamentally defined by its ability to absorb light and efficiently convert that energy into emitted fluorescence. The molar extinction coefficient and quantum yield are the key quantitative measures of these processes.

Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. A high extinction coefficient is desirable as it allows for strong signal generation even at low concentrations of the fluorophore. It is an intrinsic property of the molecule and is defined by the Beer-Lambert law:

A = εcl

Where:

-

A is the absorbance (unitless)

-

ε is the molar extinction coefficient (in M⁻¹cm⁻¹)

-

c is the molar concentration of the substance (in M)

-

l is the path length of the light through the sample (typically 1 cm)

For fluorescein and its derivatives, the extinction coefficient is highly dependent on the pH of the solution, a factor we will explore in detail.[6][7]

Fluorescence Quantum Yield (Φf)

The fluorescence quantum yield is the ratio of the number of photons emitted to the number of photons absorbed.[8] It represents the efficiency of the fluorescence process. A quantum yield of 1.0 (or 100%) indicates that every absorbed photon results in an emitted photon, representing the maximum possible fluorescence efficiency.

Φf = (Number of photons emitted) / (Number of photons absorbed)

The quantum yield is influenced by various factors that provide non-radiative decay pathways for the excited state, such as solvent interactions, temperature, and the presence of quenchers.[9][10]

The Critical Influence of the Microenvironment on Fluorescein's Properties

The spectral properties of fluorescein are not static; they are exquisitely sensitive to the surrounding chemical environment. Understanding these influences is paramount for designing robust experiments and accurately interpreting fluorescence data.

The Profound Effect of pH

Fluorescein possesses multiple ionizable functional groups, leading to the existence of different ionic species (cationic, neutral, monoanionic, and dianionic) depending on the pH of the solution.[6][7][11] The dianionic form, which predominates at pH values above 8, is the most highly fluorescent species.[7] As the pH decreases, protonation of the carboxyl and hydroxyl groups leads to a dramatic decrease in both absorbance at the main excitation wavelength and fluorescence intensity.[7][11][12] This pH dependence makes fluorescein and its derivatives useful as pH indicators within certain ranges.[13]

-

At pH > 8: Fluorescein exists primarily as the dianion, exhibiting strong absorption around 490 nm and a high quantum yield.[7]

-

At pH between ~4.3 and ~6.4: A mixture of monoanion and dianion forms exists, leading to reduced fluorescence.[6][11]

-

At pH < 4.3: The neutral and cationic forms dominate, which are largely non-fluorescent.[6][11]

The Role of Solvent Polarity

Solvent molecules can interact with the excited state of a fluorophore, leading to a stabilization and lowering of its energy level.[9][10] This process, known as solvent relaxation, often results in a red shift (a shift to longer wavelengths) of the emission spectrum.[9] The magnitude of this effect generally increases with solvent polarity.[9][14] For instance, the absorption and emission maxima of fluorescein are known to shift in different solvents.[15]

Quantitative Photophysical Data of Fluorescein and Its Derivatives

The following table summarizes the key photophysical properties of fluorescein and some of its common derivatives. It is crucial to note that these values are highly dependent on the specified conditions.

| Compound | Excitation Max (λex) | Emission Max (λem) | Molar Extinction Coefficient (ε) | Quantum Yield (Φf) | Conditions | Source(s) |

| Fluorescein | ~490 nm | ~514 nm | ~76,900 M⁻¹cm⁻¹ | ~0.95 | 0.1 M NaOH | [7] |

| Fluorescein | ~498 nm | ~517 nm | ~80,000 M⁻¹cm⁻¹ | 0.79 - 0.95 | Water | [16][17] |

| Fluorescein | 500.2 nm | ~520 nm | 92,300 M⁻¹cm⁻¹ | 0.97 | Basic Ethanol | [18][19] |

| Fluorescein Isothiocyanate (FITC) | ~495 nm | ~525 nm | ~75,000 M⁻¹cm⁻¹ | 0.92 | pH 9.0 Buffer | |

| 5(6)-Carboxyfluorescein (FAM) | ~492 nm | ~517 nm | ~70,000 M⁻¹cm⁻¹ | 0.93 | pH 9.0 Buffer | [20][21] |

| Fluorescein Diacetate (FDA) | ~494 nm | ~517 nm | ≥86,000 M⁻¹cm⁻¹ | - | 0.1 M NaOH (after hydrolysis) | [22][23][24] |

Note on Fluorescein Diacetate (FDA): FDA itself is non-fluorescent. It is a cell-permeant molecule that is hydrolyzed by intracellular esterases to produce fluorescein. The values provided are for the resulting fluorescein product.[22]

Experimental Protocols for Characterization

Accurate determination of the molar extinction coefficient and quantum yield is essential for the validation and application of fluorescent probes. The following sections provide detailed, step-by-step methodologies.

Determination of the Molar Extinction Coefficient (ε)

This protocol is based on the Beer-Lambert law and requires a UV-Vis spectrophotometer.

Methodology:

-

Stock Solution Preparation: Accurately weigh a small amount of the fluorescein compound and dissolve it in a known volume of the desired solvent (e.g., 0.1 M NaOH for maximal absorbance) to create a concentrated stock solution.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution. The concentrations should be chosen to yield absorbance values between 0.1 and 1.0 at the absorbance maximum to ensure linearity.[25]

-

Absorbance Measurement: For each dilution, measure the absorbance spectrum using a UV-Vis spectrophotometer. Use the pure solvent as a blank.

-

Data Analysis: a. Identify the wavelength of maximum absorbance (λmax). b. Plot a graph of absorbance at λmax versus concentration. c. Perform a linear regression on the data. The slope of the line is the molar extinction coefficient (ε) when the path length is 1 cm.[25]

Diagram of the Experimental Workflow for Molar Extinction Coefficient Determination:

Caption: Workflow for determining the molar extinction coefficient.

Determination of the Fluorescence Quantum Yield (Φf) by the Comparative Method

The relative method, as described by Williams et al., is the most common approach for determining quantum yield.[26][27] It involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.[26][28]

Materials and Equipment:

-

Spectrofluorometer with corrected emission spectra capabilities

-

UV-Vis spectrophotometer

-

10 mm path length quartz cuvettes

-

Spectroscopic grade solvent

-

Fluorescence standard with a known quantum yield (e.g., fluorescein in 0.1 M NaOH, Φf = 0.95, or quinine sulfate in 0.5 M H₂SO₄, Φf = 0.54)[20][29]

Methodology:

-

Standard and Sample Preparation: Prepare stock solutions of both the standard and the sample in the same solvent to avoid the need for refractive index corrections.[25]

-

Dilution Series: Create a series of dilutions for both the standard and the sample, ensuring that the absorbance at the excitation wavelength is below 0.1 to prevent inner filter effects.[26][27]

-

Absorbance Measurement: Record the absorbance of each solution at the chosen excitation wavelength.

-

Fluorescence Measurement: a. Set the excitation wavelength, which should be the same for both the sample and the standard. b. For each solution, record the corrected fluorescence emission spectrum.

-

Data Integration: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

Data Analysis: a. For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. b. Determine the slope (gradient) of the resulting lines for both the sample (Grad_X) and the standard (Grad_ST). c. Calculate the quantum yield of the sample (Φ_X) using the following equation:[26]

Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

Where:

-

Φ_ST is the quantum yield of the standard.

-

Grad_X and Grad_ST are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

-

η_X and η_ST are the refractive indices of the sample and standard solutions (if the same solvent is used, this term is 1).

-

Diagram of the Experimental Workflow for Relative Quantum Yield Determination:

Caption: Workflow for relative fluorescence quantum yield determination.

Conclusion

The molar extinction coefficient and fluorescence quantum yield are fundamental parameters that dictate the performance of fluorescein and its derivatives in any application. A thorough understanding of these properties, and the profound influence of environmental factors like pH and solvent polarity, is critical for the design of robust assays and the accurate interpretation of experimental data. The methodologies detailed in this guide provide a framework for the precise and reliable characterization of these essential photophysical properties, empowering researchers to harness the full potential of this versatile and enduring class of fluorophores.

References

- 2. iscientific.org [iscientific.org]

- 3. Fluorescein - Wikipedia [en.wikipedia.org]

- 4. usbio.net [usbio.net]

- 5. This compound | 630-88-6 [m.chemicalbook.com]

- 6. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 7. static1.squarespace.com [static1.squarespace.com]

- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 9. Solvent Effects on Fluorescence Emission [evidentscientific.com]

- 10. journalcsij.com [journalcsij.com]

- 11. researchgate.net [researchgate.net]

- 12. Oxygen- and pH-Dependent Photophysics of Fluorinated Fluorescein Derivatives: Non-Symmetrical vs. Symmetrical Fluorination - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. mdpi.com [mdpi.com]

- 15. Fluorescein [omlc.org]

- 16. FDA [Fluorescein diacetate] *CAS 596-09-8* | AAT Bioquest [aatbio.com]

- 17. Fluorescein *CAS 2321-07-5* | AAT Bioquest [aatbio.com]

- 18. PhotochemCAD | Fluorescein [photochemcad.com]

- 19. omlc.org [omlc.org]

- 20. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]

- 21. Extinction Coefficient [FAM (Carboxyfluorescein)] | AAT Bioquest [aatbio.com]

- 22. Fluorescein diacetate | 596-09-8 [chemicalbook.com]

- 23. Fluorescein diacetate used as cell viability stain 596-09-8 [sigmaaldrich.com]

- 24. 596-09-8 CAS MSDS (Fluorescein diacetate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 25. benchchem.com [benchchem.com]

- 26. chem.uci.edu [chem.uci.edu]

- 27. iss.com [iss.com]

- 28. benchchem.com [benchchem.com]

- 29. publications.iupac.org [publications.iupac.org]

An In-Depth Technical Guide to the pH-Dependent Fluorescence of Fluorescein Chloride

Introduction

Fluorescein, a synthetic organic dye first synthesized in 1871, remains a cornerstone of fluorescence applications across diverse scientific disciplines, including cell biology, molecular diagnostics, and drug development.[] Its enduring prevalence can be attributed to its exceptional photophysical properties: a high molar absorption coefficient, excellent fluorescence quantum yield, and good water solubility.[][2] However, the most defining and often leveraged characteristic of fluorescein is the profound dependence of its fluorescence on the pH of its environment.[][3][4] This guide provides a comprehensive technical exploration of the core principles governing the pH-dependent fluorescence of fluorescein chloride, offering both foundational knowledge and practical insights for researchers, scientists, and drug development professionals.

The Chemical Basis of pH Sensitivity: A Tale of Multiple Equilibria

The sensitivity of fluorescein's fluorescence to pH is rooted in its molecular structure, which can exist in various ionic forms depending on the proton concentration of the solution.[2][5] Fluorescein possesses both a phenolic hydroxyl group and a carboxylic acid group, leading to multiple pH-dependent ionization equilibria.[5] These equilibria govern the transition between different ionic species, each with distinct absorption and fluorescence characteristics.[3][5][6]

The key equilibria and the approximate pKa values that govern them are:

-

Cationic Form (pH < 2.1): At very low pH, both the carboxylic acid and the phenolic hydroxyl group are protonated, resulting in a cationic form of fluorescein.[5]

-

Neutral Form (pH 2.1 - 4.3): As the pH increases, the carboxylic acid group deprotonates (pKa ~2.1-4.3), leading to a neutral species.[5]

-

Monoanion Form (pH 4.3 - 6.4): Further increase in pH leads to the deprotonation of the phenolic hydroxyl group (pKa ~6.4), forming the monoanion.[][4][5]

-

Dianion Form (pH > 6.4): At neutral to alkaline pH, both the carboxylic acid and the phenolic hydroxyl group are deprotonated, resulting in the highly fluorescent dianion form.[2][3][5][6]

It is the equilibrium between the monoanionic and dianionic forms, with a pKa of approximately 6.4, that is most relevant for biological applications and is the primary focus of this guide.[][4][7][8]

The Structural Shift: Quinonoid vs. Lactone Forms

Fluorescein can also exist in two tautomeric forms: a fluorescent open-ring quinonoid structure and a non-fluorescent closed-ring lactone structure.[] The quinonoid form, which dominates in aqueous solutions at higher pH, possesses an extended conjugated system responsible for its strong absorption of visible light and subsequent intense fluorescence.[] Conversely, the lactone form, which is more prevalent in organic solvents and at very low pH, has a less conjugated structure and exhibits minimal absorption and fluorescence in the visible region.[] The transition between these forms is also influenced by pH, further contributing to the molecule's environmental sensitivity.

Spectral Properties of Fluorescein's Ionic Forms

The different ionic forms of fluorescein have distinct absorption and emission spectra, a phenomenon that is central to its use as a pH indicator. As the pH of a fluorescein solution changes, the relative concentrations of these species shift, leading to observable changes in the overall absorption and fluorescence profiles.

Absorption Spectra

A key feature of fluorescein's pH-dependent absorption is the presence of an isosbestic point at approximately 460 nm, where the molar absorptivity is the same for all ionic species.[4][8][9] This means that the absorbance at this wavelength is independent of pH and directly proportional to the total fluorescein concentration.

| Ionic Form | Predominant pH Range | Absorption Maxima (λmax) | Molar Extinction Coefficient (ε) at λmax |

| Cation | < 2.1 | ~435 nm[5] | ~11,000 M-1cm-1[5] |

| Neutral | 2.1 - 4.3 | ~435 nm[5] | ~11,000 M-1cm-1[5] |

| Monoanion | 4.3 - 6.4 | ~453 nm and ~472 nm[5] | ~29,000 M-1cm-1[5] |

| Dianion | > 6.4 | ~490-494 nm[][2][4] | ~76,900 M-1cm-1[2][5] |

Note: The exact spectral characteristics can be influenced by solvent and buffer composition.

As the pH increases, a noticeable red-shift (bathochromic shift) in the main absorption peak is observed, corresponding to the transition from the less conjugated forms to the highly conjugated and fluorescent dianion.[5]

Fluorescence Spectra and Quantum Yield

The most dramatic effect of pH on fluorescein is observed in its fluorescence emission. The dianionic form is intensely fluorescent, while the fluorescence of the other forms is significantly lower.[3][6]

| Ionic Form | Relative Fluorescence Intensity | Fluorescence Quantum Yield (ΦF) | Emission Maximum (λem) |

| Cation | Very Low | ~0.9-1 (for the cation form itself, but overall fluorescence is low at this pH)[10] | - |

| Neutral | Very Low | 0.20 - 0.25[10] | ~515 nm[10] |

| Monoanion | Low | 0.25 - 0.35[10] | ~515 nm[10] |

| Dianion | High | ~0.92 - 0.95[2][3] | ~512-521 nm[][4][9] |

Note: Quantum yield values can vary depending on the measurement conditions and reference standard used.

The fluorescence quantum yield of fluorescein increases dramatically as the pH rises from acidic to alkaline, with a significant increase observed in the pH range of 6 to 8.[10] This steep change in fluorescence intensity around physiological pH makes fluorescein an excellent probe for monitoring pH changes in biological systems.

The following diagram illustrates the relationship between the different ionic forms of fluorescein and their pH-dependent fluorescence.

Caption: Relationship between fluorescein's ionic forms and fluorescence at different pH values.

Experimental Protocol for Characterizing pH-Dependent Fluorescence

A robust and reproducible experimental workflow is crucial for accurately characterizing the pH-dependent fluorescence of fluorescein. This section outlines a detailed, self-validating protocol.

Materials and Reagents

-

This compound powder

-

Dimethyl sulfoxide (DMSO) or 0.1 M NaOH for stock solution preparation

-

A series of buffers covering a wide pH range (e.g., citrate, phosphate, borate buffers)[11][12][13]

-

pH meter

-

Spectrofluorometer

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow.

Caption: A step-by-step workflow for measuring pH-dependent fluorescence.

Detailed Methodologies

1. Preparation of Fluorescein Stock Solution:

-

Rationale: A concentrated stock solution in an appropriate solvent is prepared to ensure accurate and reproducible dilutions into the aqueous buffers. DMSO is a common choice due to its ability to dissolve fluorescein readily. Alternatively, a stock in 0.1 M NaOH can be prepared, which will ensure the fluorescein is in its highly soluble dianionic form.[14][15]

-

Protocol:

-

Accurately weigh a small amount of this compound powder.

-

Dissolve the powder in a minimal amount of DMSO or 0.1 M NaOH to prepare a stock solution of a known concentration (e.g., 1-10 mM).

-

Store the stock solution protected from light at 4°C.

-

2. Preparation of Buffer Solutions:

-

Rationale: A series of buffers with overlapping pH ranges are required to create a stable pH environment for the fluorescein solutions. The choice of buffer is critical, as some buffer components can interact with the fluorophore and affect its fluorescence.[16] It is advisable to use a consistent buffer system or a universal buffer where possible.[12]

-

Protocol:

-

Prepare a series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10) at a constant ionic strength.

-

Adjust the pH of each buffer solution accurately using a calibrated pH meter.

-

3. Preparation of Working Solutions:

-

Rationale: The fluorescein stock solution is diluted into the prepared buffers to a final concentration suitable for spectroscopic measurements, typically in the low micromolar to nanomolar range. It is crucial to ensure that the final concentration of the organic solvent from the stock solution is minimal to avoid affecting the buffer's properties.

-

Protocol:

-

Dilute the fluorescein stock solution into each of the prepared buffer solutions to a final concentration of approximately 1 µM.

-

Ensure the final volume of the stock solution added is less than 1% of the total volume to minimize solvent effects.

-

Prepare a blank sample for each buffer containing no fluorescein.

-

4. Absorbance and Fluorescence Measurements:

-

Rationale: Absorbance measurements are essential to verify the concentration of fluorescein and to correct for the "inner filter effect" in fluorescence measurements if the absorbance is too high. Fluorescence measurements will reveal the pH-dependent changes in emission intensity.

-

Protocol:

-

Absorbance:

-

Using a UV-Vis spectrophotometer, measure the absorbance spectrum of each working solution from approximately 350 nm to 550 nm.

-

Use the corresponding buffer as a blank.

-

Ensure the absorbance at the excitation wavelength is below 0.1 to avoid the inner filter effect.

-

-

Fluorescence:

-

Using a spectrofluorometer, measure the fluorescence emission spectrum of each working solution.

-

Set the excitation wavelength to the isosbestic point (~460 nm) to excite all species equally, or to the excitation maximum of the dianion (~490 nm) to specifically probe its fluorescence.[2][4]

-

Record the emission spectrum from approximately 500 nm to 650 nm.

-

Use the corresponding buffer as a blank to subtract any background fluorescence.

-

-

5. Data Analysis and pKa Determination:

-

Rationale: Plotting the fluorescence intensity at the emission maximum as a function of pH allows for the determination of the apparent pKa of the fluorescein molecule under the specific experimental conditions.

-

Protocol:

-

For each pH value, determine the peak fluorescence intensity from the emission spectrum.

-

Plot the peak fluorescence intensity versus pH.

-

Fit the data to a sigmoidal curve (e.g., the Henderson-Hasselbalch equation) to determine the pKa, which is the pH at which the fluorescence intensity is half-maximal.

-

Applications in Research and Drug Development

The pH-dependent fluorescence of fluorescein is a powerful tool with numerous applications:

-

Intracellular pH Sensing: Fluorescein and its derivatives are widely used to measure and image intracellular pH in living cells, providing insights into cellular physiology and pathology.[17][18]

-

Enzyme Assays: Assays can be designed where an enzymatic reaction produces a change in local pH, which is then reported by a change in fluorescein fluorescence.

-

Monitoring Drug Delivery: Fluorescein-labeled drug delivery systems can be used to track their location within cells and organelles, with changes in fluorescence indicating entry into acidic compartments like endosomes and lysosomes.

-

Binding Assays: The local environment of a fluorescein molecule can alter its pKa. This principle is used in binding assays where the binding of a fluorescein-labeled molecule to its target perturbs the local environment, leading to a change in fluorescence.[19]

Conclusion

The pH-dependent fluorescence of this compound is a well-characterized and highly useful phenomenon. By understanding the underlying chemical principles of its multiple equilibria and the distinct spectral properties of its ionic forms, researchers can effectively harness this versatile fluorophore for a wide range of applications. The experimental protocol detailed in this guide provides a robust framework for the accurate characterization of fluorescein's fluorescence, ensuring reliable and reproducible data for both fundamental research and advanced drug development programs.

References

- 2. static1.squarespace.com [static1.squarespace.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Fluorescein | 2321-07-5 [chemicalbook.com]

- 5. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. chimique.wordpress.com [chimique.wordpress.com]

- 8. Fluorescein *CAS 2321-07-5* | AAT Bioquest [aatbio.com]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Probes Useful at Acidic pH—Section 20.3 | Thermo Fisher Scientific - JP [thermofisher.com]

- 12. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Buffers for Biochemical Reactions [worldwide.promega.com]

- 14. “Fluorescence of fluorescein” experiment | MEL Chemistry [melscience.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Buffer-dependent pH sensitivity of the fluorescent chloride-indicator dye SPQ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Solubility and Stability of Fluorescein Chloride in Common Laboratory Solvents

Introduction

Fluorescein and its derivatives are mainstays in biomedical research, prized for their brilliant fluorescence that enables a wide array of applications, from cellular imaging to immunoassays. Among these derivatives, fluorescein chloride (3',6'-dichlorofluorescein) offers unique spectral properties. However, its effective use is fundamentally dependent on a thorough understanding of its solubility and stability in various laboratory solvents. This guide provides an in-depth exploration of these critical parameters, offering both theoretical insights and practical, field-proven methodologies for researchers, scientists, and professionals in drug development. We will delve into the causal factors governing its behavior in solution and present self-validating protocols to empower you to optimize your experimental outcomes.

I. The Molecular Logic of this compound: Structure and its Implications

This compound, systematically known as 3',6'-dichlorospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, possesses a core xanthene structure, which is the heart of its fluorogenic properties. The addition of two chlorine atoms to the xanthene ring influences its electronic properties, which in turn affects its spectral characteristics and stability.

The solubility and pH sensitivity of fluorescein derivatives are intrinsically linked to the equilibrium between different ionic forms.[1][2] Under basic conditions (pH > 8), the dianionic form predominates, exhibiting strong absorption of blue light and emitting intense green fluorescence.[1] As the pH becomes more acidic, the molecule undergoes protonation, leading to monoanionic, neutral, and cationic forms, with a corresponding decrease in fluorescence.[1][3]

Caption: Chemical structure of 3',6'-dichlorofluorescein.

II. Solubility Profile of this compound

The principle of "like dissolves like" is a foundational concept in predicting solubility. The polarity of both the solute (this compound) and the solvent dictates the extent of dissolution. While precise quantitative solubility data for this compound is not extensively documented in publicly available literature, we can infer its behavior from its structural analogs and qualitative observations.

Qualitative Solubility Summary

| Solvent Class | Common Solvents | Qualitative Solubility of Fluorescein Derivatives | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Good to High | These solvents can effectively solvate the polar functional groups of fluorescein derivatives.[4] |

| Polar Protic | Methanol, Ethanol | Moderate to Good | The hydroxyl groups of these solvents can engage in hydrogen bonding, aiding dissolution.[5] |

| Less Polar | Acetone, Acetonitrile | Low to Moderate | While possessing some polarity, their ability to solvate the fluorescein structure is less effective than highly polar solvents. |

| Non-Polar | Toluene, Hexane, Chloroform | Poor to Insoluble | The significant difference in polarity leads to minimal interaction and therefore, poor solubility.[6] |

| Aqueous | Water, Buffers (e.g., PBS) | pH-Dependent; Generally low in neutral to acidic water, increases with pH | In its neutral form, fluorescein is only slightly soluble in water. Solubility increases significantly in alkaline solutions due to the formation of the more soluble anionic species.[5][7] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility values in your specific laboratory context, the following spectrophotometric method is recommended. This protocol is designed to be self-validating by generating a standard curve.

Materials:

-

This compound

-

Spectrophotometer (UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, solvent-compatible)

-

A selection of common lab solvents (e.g., DMSO, Ethanol, Methanol, Acetonitrile, Acetone)

Methodology:

-

Preparation of a Standard Stock Solution:

-

Accurately weigh a small amount (e.g., 1 mg) of this compound.

-

Dissolve it in a known volume (e.g., 10 mL) of a solvent in which it is highly soluble (e.g., DMSO) to create a concentrated stock solution.

-

-

Generation of a Calibration Curve:

-

Perform a series of dilutions of the stock solution to create a set of standards with known concentrations.

-

Measure the absorbance of each standard at the maximum absorbance wavelength (λmax) of this compound in that solvent.

-

Plot a graph of absorbance versus concentration. This will serve as your calibration curve.

-

-

Preparation of Saturated Solutions:

-

In separate vials, add an excess amount of this compound to a known volume of each test solvent.

-

Seal the vials and agitate them at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Sample Analysis:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and immediately filter it through a syringe filter to remove any particulate matter.

-

Dilute the filtered saturated solution with the corresponding pure solvent to bring the absorbance into the linear range of your calibration curve. Record the dilution factor accurately.

-

Measure the absorbance of the diluted sample.

-

-

Calculation of Solubility:

-

Use the equation from your calibration curve to determine the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to obtain the solubility of this compound in that solvent.

-

Caption: Experimental workflow for determining the quantitative solubility of this compound.

III. Stability of this compound: Influencing Factors and Mitigation Strategies

The stability of this compound is not absolute and is significantly influenced by environmental factors. Understanding these will ensure the integrity of your experiments and the reliability of your data.

A. pH Sensitivity

As previously mentioned, the fluorescence of fluorescein derivatives is highly pH-dependent.[1] The fluorescence quantum yield is highest in basic conditions and decreases significantly in acidic environments.[1] This is a critical consideration for experiments involving pH fluctuations. For consistent results, it is imperative to use buffered solutions. The introduction of electron-withdrawing chlorine atoms can lower the pKa of the molecule, making it sensitive to a more acidic pH range compared to unsubstituted fluorescein.[1]

B. Photostability

Fluorescein and its derivatives are susceptible to photobleaching, which is the irreversible photochemical destruction of the fluorophore upon exposure to light.[1] Intense or prolonged exposure to excitation light can lead to a gradual loss of fluorescence signal.

Mitigation Strategies:

-

Store stock solutions and stained samples in the dark.

-

Minimize exposure to ambient light during experimental procedures.

-

Use the lowest possible excitation intensity and exposure time during fluorescence microscopy.

-

Incorporate antifade reagents in mounting media for microscopy samples.

C. Thermal Stability

While generally stable at room temperature when protected from light, elevated temperatures can accelerate the degradation of fluorescein derivatives. Thermal degradation pathways can be complex, leading to the breakdown of the xanthene core and loss of fluorescence.[3]

General Handling and Storage Recommendations:

-

Store solid this compound in a cool, dark, and dry place.

-

Prepare stock solutions in a high-quality anhydrous solvent like DMSO and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

-

Aqueous solutions are generally less stable and should be prepared fresh.

Experimental Protocol for Assessing Photostability

This protocol provides a standardized method for comparing the photostability of this compound in different solvents or under various conditions.

Materials:

-

This compound solutions of known concentration in the desired solvents.

-

A fluorescence microscope with a camera or a plate reader with a time-course measurement function.

-

Image analysis software (e.g., ImageJ/Fiji).

Methodology:

-

Sample Preparation:

-

Prepare slides or a multi-well plate with your this compound solutions.

-

Ensure consistent sample volume and concentration across all conditions to be tested.

-

-

Microscope/Plate Reader Setup:

-

Select the appropriate filter set for fluorescein.

-

Set the illumination intensity to a consistent level that will be used for all samples.

-

Set the camera/detector parameters (exposure time, gain) and keep them constant.

-

-

Image/Data Acquisition:

-

Acquire a time-lapse series of images or fluorescence intensity readings of the same field of view under continuous illumination.

-

A typical protocol might involve acquiring data every 10-30 seconds for a total duration of 5-10 minutes, or until the fluorescence has significantly decayed.

-

-

Data Analysis:

-

For microscopy data, select a region of interest (ROI) and measure the mean fluorescence intensity for each time point.

-

Correct for background fluorescence by subtracting the mean intensity of a background ROI.

-

Normalize the fluorescence intensity of each time point to the initial intensity (time = 0).

-

Plot the normalized fluorescence intensity as a function of time.

-

The rate of fluorescence decay is an indicator of photostability. A slower decay rate signifies higher photostability.

-

Caption: Workflow for the experimental assessment of photostability.

IV. Conclusion

A comprehensive understanding of the solubility and stability of this compound is paramount for its successful application in research and development. This guide has provided a framework for understanding the chemical principles that govern its behavior in common laboratory solvents and under various environmental conditions. While qualitative solubility can be inferred from its structure, quantitative determination requires empirical testing. The detailed protocols provided herein offer a robust and self-validating means to ascertain these critical parameters in your own laboratory setting. By applying these principles and methodologies, researchers can ensure the reliability and reproducibility of their experimental data, ultimately unlocking the full potential of this versatile fluorophore.

V. References

-

Le Guern, F., et al. (2020). Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications. Molecules, 25(23), 5737. --INVALID-LINK--

-

McLoughlin, C. K., et al. (2020). Oxygen- and pH-Dependent Photophysics of Fluorinated Fluorescein Derivatives: Non-Symmetrical vs. Symmetrical Fluorination. Sensors, 20(18), 5172. --INVALID-LINK--

-

Sjöback, R., Nygren, J., & Kubista, M. (1995). Absorption and fluorescence properties of fluorescein. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 51(6), L7-L21. --INVALID-LINK--

-

Arshad, N., et al. (2011). Thermogravimetric and differential thermal analyses of fluorescein dye in inert and static air atmosphere. Journal of Thermal Analysis and Calorimetry, 105(3), 977-983. --INVALID-LINK--

-

ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products. --INVALID-LINK--

-

Martin, M. M., & Lindqvist, L. (1975). The pH dependence of fluorescein fluorescence. Journal of Luminescence, 10(6), 381-390. --INVALID-LINK--

-

MedChemExpress. (n.d.). 3,6-Dichlorofluorescein. --INVALID-LINK--

-

PubChem. (n.d.). Fluorescein. National Center for Biotechnology Information. --INVALID-LINK--

-

Sigma-Aldrich. (n.d.). 3',6'-dichlorospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one. --INVALID-LINK--

-

T'u, S. C., et al. (1957). This compound spot test for drugs containing amino and heterocyclic nitrogen. Yaoxue Xuebao, 5, 107-112.

-

Wikipedia. (n.d.). Dichlorofluorescein. --INVALID-LINK--

-

Zhang, X. F., & Zhang, G. (2022). Investigation on fluorescein derivatives with thermally activated delayed fluorescence and their applications in imaging. Dyes and Pigments, 199, 110057. --INVALID-LINK--

-

Zhu, H., et al. (2021). Highly Selective and Sensitive Aggregation-Induced Emission of Fluorescein-Coated Metal Oxide Nanoparticles. ChemistryOpen, 10(11), 1107-1115. --INVALID-LINK--

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Thermal (Tm) Stability Analysis - Creative Proteomics [creative-proteomics.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ema.europa.eu [ema.europa.eu]

- 5. 2',7'-Dichlorofluorescein | 76-54-0 [chemicalbook.com]

- 6. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 7. benchchem.com [benchchem.com]

A Researcher's Guide to Fluorescein Chloride: Navigating Commercial Sources and Purity for Optimal Application

In the landscape of fluorescence-based research, the careful selection of reagents is paramount to the integrity and reproducibility of experimental outcomes. Among the myriad of available fluorophores, fluorescein and its derivatives have long stood as workhorses for their bright green emission and utility in a vast array of applications. This guide provides an in-depth technical overview of fluorescein chloride, a less common but valuable member of the fluorescein family, with a focus on its commercial sources, purity grades, and the critical implications of these factors in a research setting. As researchers and drug development professionals, understanding the nuances of your reagents is the first step towards robust and reliable data.

This compound: A Primer on a Versatile Fluorophore

This compound, also known by its systematic name 3',6'-dichlorofluoran, is a xanthene dye characterized by its chlorine substituents on the fluorescein core. While its cousin, fluorescein isothiocyanate (FITC), is more widely recognized for its amine-reactive properties in bioconjugation, this compound serves as a valuable reagent in its own right, particularly as a reagent for amines and in applications where specific reactivity is desired. Its fundamental value lies in its ability to impart fluorescence, enabling the visualization and quantification of biological molecules and processes.

The choice between this compound and other fluorescein derivatives is often dictated by the specific functional groups available on the target molecule and the desired reaction chemistry. Understanding the reactivity of the chloride group is key to its successful application.

Commercial Availability and Purity Grades: A Comparative Overview

A critical aspect of incorporating this compound into your research is identifying reliable commercial sources and understanding the purity grades they offer. The purity of a fluorescent probe directly impacts the specificity of labeling, the signal-to-noise ratio, and the potential for off-target effects. Impurities can include unreacted starting materials, side-products from the synthesis, or degradation products, all of which can interfere with your experiment.

Here is a summary of prominent suppliers and the typical purity grades of this compound available for research purposes:

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity Specification |

| Santa Cruz Biotechnology | This compound | 630-88-6 | C₂₀H₁₀Cl₂O₃ | 369.20 | Biochemical for proteomics research[1] |

| CP Lab Safety (via TCI) | This compound [Reagent for Amines] | 630-88-6 | C₂₀H₁₀Cl₂O₃ | 369.2 | ≥95% (HPLC)[2][3] |

| Fisher Scientific (via TCI) | This compound 95.0+% | 630-88-6 | C₂₀H₁₀Cl₂O₃ | 369.20 | ≥95.0% (HPLC)[4] |

| TCI America | This compound | 630-88-6 | C₂₀H₁₀Cl₂O₃ | 369.20 | >95.0% (HPLC)[5] |

Interpreting Purity Grades:

The most common purity specification for research-grade this compound is ≥95% as determined by High-Performance Liquid Chromatography (HPLC) . This indicates that the target compound comprises at least 95% of the material, with the remaining percentage consisting of impurities. For many standard fluorescence microscopy and labeling applications, a purity of ≥95% is generally acceptable.

However, for more sensitive applications, the nature of the impurities becomes as important as their quantity. For instance, in quantitative assays such as fluorescence polarization or FRET, fluorescent impurities can significantly alter the results. In such cases, sourcing a higher purity grade or performing an in-house purification might be necessary. It is always best practice to request a certificate of analysis (CoA) from the supplier, which will provide a detailed breakdown of the purity and the analytical method used for its determination.

The Critical Role of Purity in Research Applications

The decision to use a standard versus a high-purity grade of this compound should be a deliberate one, guided by the specific demands of the experimental application. The following sections delve into the causality behind this choice in common research workflows.

Bioconjugation and Labeling of Biomolecules

While FITC is the more common choice for labeling proteins through their primary amines, this compound can also be employed as a reagent for amines.[2][3][4][5] The purity of the fluorophore is paramount in bioconjugation to ensure a homogenous product and to avoid labeling with impurities that could alter the biological activity or binding specificity of the target molecule.[6][7]

Causality of Purity in Bioconjugation:

-

Stoichiometry and Labeling Efficiency: Impurities that do not react with the target molecule will lead to an overestimation of the amount of reactive dye, resulting in a lower-than-expected degree of labeling (DOL). Conversely, reactive impurities can lead to non-specific labeling.

-

Biological Activity: The presence of impurities, particularly those that are structurally related to the fluorophore, can lead to their covalent attachment to the biomolecule. This can potentially alter the conformation and function of the protein or antibody being labeled.

-

Purification Challenges: A higher initial purity of the fluorophore simplifies the downstream purification of the labeled conjugate, as there are fewer unreacted species and side-products to remove.

The following diagram illustrates the logical workflow for a typical bioconjugation experiment, highlighting the critical quality control step related to purity.

Caption: Workflow for bioconjugation highlighting the initial reagent quality control.

Fluorescence Microscopy and Cellular Imaging

In fluorescence microscopy, the goal is to achieve a high signal-to-noise ratio, where the fluorescent signal is specifically localized to the target of interest.[8] Fluorescent impurities can contribute to high background fluorescence, reducing the contrast and making it difficult to discern the true signal.

Causality of Purity in Imaging:

-

Signal-to-Noise Ratio: Highly fluorescent impurities that do not bind to the target will increase the background signal, thereby lowering the signal-to-noise ratio and compromising image quality.

-

Specificity of Staining: Impurities may have different cellular uptake or binding properties than the primary fluorophore, leading to non-specific staining of cellular compartments and potentially misleading results.[9]

-

Phototoxicity: Some impurities may be more prone to generating reactive oxygen species upon excitation, leading to increased phototoxicity and affecting cell viability in live-cell imaging experiments.

The following diagram illustrates the impact of purity on the outcome of a cell staining experiment.

Caption: Impact of this compound purity on cell staining outcomes.

Experimental Protocol: General Procedure for Protein Labeling

The following is a generalized protocol for the labeling of proteins with this compound. It is crucial to optimize the reaction conditions, particularly the molar ratio of dye to protein, for each specific application.

Materials:

-

This compound (≥95% purity)

-

Protein to be labeled (e.g., IgG antibody) at a concentration of 1-10 mg/mL

-

Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5-9.0

-

Quenching Buffer: 1.5 M hydroxylamine, pH 8.5 (or other amine-containing buffer like Tris)

-

Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Prepare Protein Solution: Dissolve the protein in the labeling buffer to the desired concentration. If the protein is in a buffer containing amines (e.g., Tris), it must be dialyzed against the labeling buffer prior to conjugation.

-

Prepare this compound Stock Solution: Immediately before use, dissolve this compound in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

-

Determine Molar Ratio: Calculate the volume of the this compound stock solution to add to the protein solution to achieve the desired molar excess of dye. A starting point for optimization is a 10- to 20-fold molar excess of dye to protein.

-

Conjugation Reaction: While gently stirring, slowly add the calculated volume of the this compound stock solution to the protein solution.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 100-200 mM. Incubate for 30 minutes at room temperature.

-

Purification: Separate the labeled protein from unreacted dye and quenching buffer components by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS. The first colored fraction to elute will be the labeled protein.

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~495 nm (for fluorescein). The DOL can be calculated using the Beer-Lambert law and the extinction coefficients of the protein and fluorescein.

-

Storage: Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.

Conclusion: A Call for Rigor in Reagent Selection

References

- 1. scbt.com [scbt.com]

- 2. calpaclab.com [calpaclab.com]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound 95.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 5. This compound | 630-88-6 | TCI AMERICA [tcichemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. alliedacademies.org [alliedacademies.org]

- 8. Different Ways to Add Fluorescent Labels | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. Direct fluorescent labeling of cells with fluorescein or rhodamine isothiocyanate. I. Technical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Fluorescein-Based Dyes: From Historical Discovery to Modern Applications

Introduction

Fluorescein, a synthetic organic compound, is a xanthene-based dye renowned for its intense green fluorescence under blue or ultraviolet light.[] Since its discovery, it has become an indispensable tool in a vast array of scientific disciplines, including cell biology, molecular biology, immunology, and drug discovery.[][2] Its versatility, coupled with that of its numerous derivatives, allows for the specific labeling and visualization of cells, proteins, antibodies, and nucleic acids, providing critical insights into the intricate workings of biological systems.[] This in-depth technical guide provides a comprehensive overview of the historical development, chemical properties, and diverse applications of fluorescein-based dyes, tailored for researchers, scientists, and professionals in the field of drug development.

A Journey Through Time: The History of Fluorescein

The story of fluorescein begins in the mid-19th century, a period of significant advancement in synthetic organic chemistry. Following William Henry Perkin's accidental discovery of mauveine in 1856, chemists, particularly in German laboratories, were actively exploring coal tar derivatives to create novel colorants.[3]

In 1871, the distinguished German chemist Adolf von Baeyer, who would later be awarded the Nobel Prize in Chemistry in 1905 for his work on dyes and aromatic compounds, synthesized a new compound by condensing phthalic anhydride with resorcinol.[3][4][5] He initially named this brilliantly fluorescent substance "resorcinphthalein."[5][6] The name "fluorescein" was coined in reference to the phenomenon of fluorescence, a term introduced by Sir George Gabriel Stokes in 1852.[3]

The initial synthesis of fluorescein marked the birth of the xanthene class of dyes, which are characterized by their ability to absorb and emit light in the visible spectrum.[3] German dye manufacturers quickly industrialized the synthesis of fluorescein.[3] A significant step forward was the introduction of sodium fluorescein, which improved the dye's water solubility and safety, paving the way for its use in medical applications.[3]

The utility of fluorescein in the biological sciences began to be realized in the early 20th century. In 1882, Swiss ophthalmologist Ernst Pflüger utilized fluorescein to study corneal nourishment.[3] This early application demonstrated the dye's ability to selectively stain damaged tissues, a property that revolutionized corneal diagnostics and remains in use today.[3]

A pivotal moment in the history of fluorescein's application in biology came in the 1940s with the synthesis of fluorescein isothiocyanate (FITC).[3] This derivative allowed for the covalent binding of fluorescein to proteins and antibodies, a breakthrough that revolutionized cell biology and pathology by enabling the fluorescent tagging of specific biomolecules.[3][5] This innovation laid the groundwork for the development of immunofluorescence techniques.[5]

Further expanding its utility, in 1961, Harold Novotny and David Alvis demonstrated that intravenously injected sodium fluorescein could be used to image the retinal vasculature, a technique now known as fluorescein fundus angiography (FFA).[3][7] This application transformed the diagnosis and management of various retinal diseases.[8]

The Chemistry of Brilliance: Structure, Synthesis, and Photophysical Properties

Chemical Structure and Synthesis

Fluorescein (C₂₀H₁₂O₅) is a triarylmethane dye belonging to the xanthene family.[] It exists in equilibrium between a quinonoid form and a lactone form.[] The synthesis of fluorescein, as first described by von Baeyer, involves the condensation of phthalic anhydride with two equivalents of resorcinol.[][9] This reaction is typically catalyzed by an acid, such as zinc chloride or methanesulfonic acid, and proceeds via a Friedel-Crafts acylation.[10][11]

The mechanism begins with the acid-catalyzed activation of phthalic anhydride, which is then attacked by resorcinol.[11] A second resorcinol molecule then reacts, leading to the formation of the characteristic xanthene core structure.[11]

References

- 2. nbinno.com [nbinno.com]

- 3. hekint.org [hekint.org]

- 4. ewanbirney.com [ewanbirney.com]

- 5. biotium.com [biotium.com]

- 6. Adolf von Baeyer Facts for Kids [kids.kiddle.co]

- 7. cdn.ymaws.com [cdn.ymaws.com]

- 8. keelerglobal.com [keelerglobal.com]

- 9. Fluorescein - Wikipedia [en.wikipedia.org]

- 10. iscientific.org [iscientific.org]

- 11. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

Methodological & Application

Application Notes and Protocols: Labeling Primary Amines on Proteins with Fluorescein Chloride

Authored by a Senior Application Scientist

Introduction